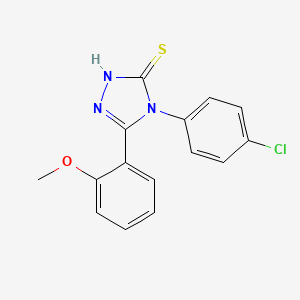

4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

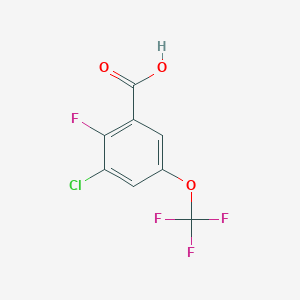

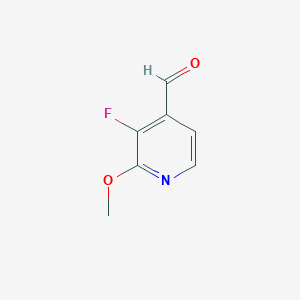

The compound "4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol" is a heterocyclic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered interest due to their diverse pharmacological properties, including antibacterial and enzyme inhibition activities. The presence of a triazole ring, a chlorophenyl group, and a methoxyphenyl group within the same molecule suggests a potential for bioactivity, which is supported by research on similar compounds .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions starting from various hydrazides and acetyl compounds. For instance, one study describes the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize a series of related compounds through cyclization and aminomethylation reactions . These synthetic routes typically involve the formation of intermediate thiosemicarbazides and oxadiazole-thiones, followed by further functionalization to yield the final products. The synthesis is characterized by techniques such as IR, NMR, and mass spectral studies .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using X-ray diffraction analysis. For example, the crystal structure of a similar compound, 4-phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5-thione, was determined by X-ray diffraction, revealing intermolecular hydrogen bonds that contribute to a three-dimensional supramolecular network . Another study on 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole used both X-ray diffraction and density functional theory (DFT) calculations to optimize the molecular structure, highlighting the importance of hydrogen bonding in the molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives includes their ability to undergo various reactions such as cyclization, aminomethylation, and interaction with Grignard reagents. These reactions are crucial for introducing different substituents and functional groups, which can significantly alter the biological activity of the compounds. The reactivity is often explored in the context of synthesizing novel derivatives with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The presence of different substituents can influence properties such as solubility, melting point, and stability. These properties are typically characterized using spectroscopic methods and elemental analysis. The crystallographic studies provide insights into the molecular packing and intermolecular interactions, which can affect the compound's solid-state properties .

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Synthesis of Novel Heterocyclic Compounds

A study by Bekircan et al. (2015) detailed the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds were tested for lipase and α-glucosidase inhibition, revealing significant anti-lipase and anti-α-glucosidase activities in some compounds (Bekircan et al., 2015).

Antimicrobial Activity

Purohit et al. (2011) synthesized 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles using a compound similar to the one . These compounds showed significant inhibition on bacterial and fungal growth (Purohit et al., 2011).

Cholinesterase Inhibitors

A study by Arfan et al. (2018) focused on the synthesis of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, which showed excellent cholinesterase inhibitory potential, indicating potential use in treating neurodegenerative diseases (Arfan et al., 2018).

Molecular Studies and Physicochemical Properties

Molecular Docking Studies

Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and anti-cancer properties of derivatives of 1,2,4-triazole. This study offers insights into the molecular stability and potential anti-cancer activity of such compounds (Karayel, 2021).

Crystal Structure Analysis

Hanif et al. (2007) explored the crystal structure of a closely related compound, providing valuable information about the molecular arrangement and potential interactions (Hanif et al., 2007).

Density Functional Theory (DFT) Studies

Abosadiya et al. (2018) conducted DFT studies on new 1,2,4-triazole and triazolidin derivatives, revealing insights into the electronic structure and stability of such molecules (Abosadiya et al., 2018).

Corrosion Inhibition and Material Science

Corrosion Inhibition

Yadav et al. (2013) investigated the use of benzimidazole derivatives, including triazole-thiol derivatives, as corrosion inhibitors for mild steel in HCl. This suggests potential applications in material science and corrosion prevention (Yadav et al., 2013).

Experimental and Quantum Chemical Studies

Elbelghiti et al. (2016) studied the corrosion inhibition properties of 4-amino-1, 2,4-triazole derivatives on mild steel, highlighting the importance of such compounds in industrial applications (Elbelghiti et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .

Mode of Action

It’s worth noting that similar compounds have been utilized in a radical approach for the catalytic protodeboronation of alkyl boronic esters .

Biochemical Pathways

Related compounds have been used in the formal anti-markovnikov alkene hydromethylation .

Result of Action

Similar compounds have been applied to methoxy protected (−)-δ8-thc and cholesterol .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-20-13-5-3-2-4-12(13)14-17-18-15(21)19(14)11-8-6-10(16)7-9-11/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXLLSHSRLCCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)